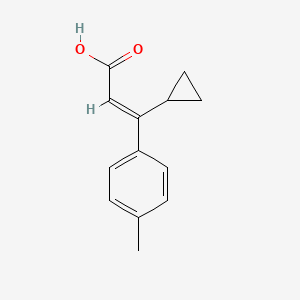

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

Beschreibung

BenchChem offers high-quality (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTBYLXKPMDEAR-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/C(=O)O)/C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Toxicity Profiling of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid: A Comprehensive Mechanistic Guide

Executive Summary

The development of novel chemical entities (NCEs) requires a rigorous, mechanistic approach to de-risk potential liabilities early in the discovery pipeline. The compound (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid presents a highly specific toxicological challenge due to the convergence of three distinct structural alerts: an α,β-unsaturated carboxylic acid, a cyclopropyl ring, and a p-tolyl moiety.

This whitepaper outlines a custom-designed, self-validating in vitro toxicity profiling strategy. Rather than relying on generic screening panels, this guide deconstructs the causality behind each structural alert and provides targeted, field-proven methodologies to evaluate reactive metabolite formation, cytotoxicity, and mutagenic potential.

Structural Alert Analysis & Mechanistic Toxicology

To design an effective toxicity screen, we must first understand the chemical causality driving potential adverse events. This NCE contains three primary liabilities that dictate our experimental choices:

A. The Michael Acceptor (α,β-Unsaturated Carboxylic Acid)

The α,β-unsaturated carbonyl is a classic Michael acceptor. Because of the electron-withdrawing nature of the carboxyl group, the β-carbon becomes highly electrophilic. This drives spontaneous 1,4-conjugate additions with biological nucleophiles, predominantly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues in proteins 1.

The Causality of Toxicity: Covalent adduction rapidly depletes intracellular GSH, removing the cell's primary antioxidant buffer. This redox imbalance triggers severe oxidative stress and activates the Keap1-Nrf2 pathway 2. Indiscriminate protein adduction can ultimately lead to idiosyncratic drug toxicity (IDT).

B. The Cyclopropyl Ring

While aliphatic rings are frequently utilized to restrict conformation, the cyclopropyl group is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation.

The Causality of Toxicity: Single-electron transfer (SET) or hydrogen atom abstraction by CYP enzymes leads to rapid ring-opening. This generates highly reactive carbon-centered radicals or iminium ions that indiscriminately alkylate cellular macromolecules, leading to time-dependent CYP inhibition and hepatotoxicity 3.

C. The p-Tolyl Group

The para-methylphenyl (p-tolyl) moiety is a well-documented "soft spot" for CYP-mediated benzylic oxidation.

The Causality of Toxicity: While the primary metabolite is often a benign benzyl alcohol, sequential oxidation can generate highly reactive quinone methides 4. These quinone methides are potent electrophiles that cross-link DNA and proteins, forming the mechanistic basis for immune-mediated idiosyncratic drug reactions 5.

Mechanistic toxicity pathway of the NCE highlighting GSH depletion and oxidative stress.

Core In Vitro Profiling Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . An assay is only considered valid if its internal controls behave exactly as mechanistically predicted.

Protocol A: Reactive Metabolite Trapping (GSH / KCN)

Rationale: Because this compound can form both "soft" electrophiles (quinone methides, Michael acceptors) and "hard" electrophiles (iminium ions from the cyclopropyl ring), we must use a dual-trapping strategy. GSH traps soft electrophiles, while Potassium Cyanide (KCN) traps hard electrophiles 6. Methodology:

-

Incubation: Combine 10 µM of the NCE with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Trapping Agents: Aliquot into two streams. To Stream A, add 5 mM GSH. To Stream B, add 1 mM KCN.

-

Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

-

Quenching: Stop the reaction using ice-cold acetonitrile (1:3 v/v) containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

-

LC-MS/MS Analysis: Analyze the supernatant. For GSH adducts, utilize a neutral loss scan of 129 amu (loss of pyroglutamic acid) 7.

-

Self-Validation System:

-

Positive Control (Soft): Acetaminophen (Bioactivates to NAPQI, heavily trapped by GSH).

-

Positive Control (Hard): Clozapine (Bioactivates to a reactive nitrenium ion, trapped by KCN).

-

Negative Control: Incubations lacking NADPH to rule out non-enzymatic degradation (though spontaneous Michael addition of the parent compound to GSH will occur and must be quantified here).

-

Self-validating in vitro workflow for reactive metabolite trapping and LC-MS/MS analysis.

Protocol B: Differential Hepatotoxicity (PHH vs. HepG2)

Rationale: HepG2 cells are immortalized but lack physiological levels of CYP enzymes. Primary Human Hepatocytes (PHH) retain full metabolic competence. By comparing the IC50 between these two models, we isolate the direct toxicity of the Michael acceptor (seen in both) from the CYP-driven bioactivation of the cyclopropyl/p-tolyl groups (seen only in PHH). Methodology:

-

Seed cryopreserved PHH and HepG2 cells in collagen-coated 384-well plates.

-

Dose the cells with a 10-point concentration curve of the NCE (0.1 µM to 100 µM) for 48 hours.

-

Measure intracellular ATP using CellTiter-Glo® as a proxy for cell viability.

-

Self-Validation System:

-

Direct Cytotoxin: Chlorpromazine (Should show equal IC50 in HepG2 and PHH).

-

Metabolism-Dependent Toxin: Troglitazone (Should show a massive left-shift, being highly toxic in PHH but relatively benign in HepG2).

-

Protocol C: Mutagenicity Assessment (Mini-Ames Test)

Rationale: α,β-unsaturated carbonyls are established structural alerts for mutagenicity because they can intercalate or alkylate bacterial DNA bases 8. Methodology:

-

Expose Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) to the NCE (up to 500 µ g/plate ).

-

Conduct the assay in both the presence and absence of Aroclor 1254-induced rat liver S9 fraction to account for bioactivation.

-

Self-Validation System:

-

Direct Mutagen: Sodium Azide (Validates the -S9 condition).

-

Indirect Mutagen: 2-Aminoanthracene (Validates the metabolic competence of the +S9 condition).

-

Quantitative Data Presentation & Thresholds

To facilitate rapid go/no-go decision-making in the development pipeline, the quantitative readouts from the protocols above must be compared against established toxicological thresholds.

| Assay | Target Metric | Acceptable Threshold | Causality / Implication |

| Reactive Metabolite Trapping | GSH/KCN Adduct Formation | < 50 pmol equivalent/mg protein | High adduction predicts idiosyncratic hepatotoxicity and immune-mediated DILI. |

| Cytotoxicity (HepG2) | IC50 (48h) | > 50 µM | Establishes baseline cytotoxicity independent of extensive CYP450 bioactivation. |

| Hepatotoxicity (PHH) | IC50 (48h) | > 50 µM | A significant left-shift (PHH IC50 << HepG2 IC50) indicates CYP-driven toxic metabolites. |

| Mutagenicity (Ames) | Revertant Colonies | < 2-fold over vehicle control | Ensures the Michael acceptor does not directly alkylate bacterial DNA. |

| Cardiotoxicity (hERG) | IC50 (Patch Clamp) | > 30 µM | Prevents QT prolongation; critical due to the lipophilic nature of the p-tolyl group. |

References

- Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine - Preparation of S-substituted thiosuccinic acid esters. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHngKNpEGYWn-PX3Dxjjd_zNPaFMXcjQHkuCYURVNf4BwzTk71dvfsomGIDgq4hZMhDIBhj7yWCGf1zKl8dIiaN5MQk8CMVgbA1ekEBXUDirFi8SZQ3eO3a5rBD3QF1t_dzMmoWk_6K1mt77pQieNroYr_7XwDIkgK9OxhVQcAWOrnLlfIeEmYfyP_JksYD-DdrgLeVO-8z9z0gxmlthQehKxo-3dpYr-KLTDsCbrmzQXmZBa8eemlg9feCY1RdaxaGYOx-K9-c4mogsd0dFPA8DKHOPcYPqStNC5NnnI_FKLIXJt2Q8tnwnmQXtWNYRJD4gQqYedgWGcZ1n_YnxpUZjGzFTQIB0YEXokU1]

- Synthesis, In Vitro and In Silico Studies of HO-1 Inducers and Lung Antifibrotic Agents. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1e04EGx-DqhFOlYrNaYkZTVThbDkSaWeNid8Iw4wjWNWHquvdA3vLUVnQEzZdaNELmlaohHHo64zCTROLUVnMI_9pEVQqcLlY2zb3OnX2Hh9m7wty_oRIQ-3PKkrB48KxpPfXYUWENyE-wZYq-ZrQVr4RKKaSez6r3BHuwBp1aRz6iv2XcZBqhxXPhw4a8iDbBJDgDAzKiME6wp6tBm2oi8-qn8Sz-dcA_5T316m2wybYFVb2_OZIoEnvbWH0p0GhZBNcQ==]

- Put a ring on it: application of small aliphatic rings in medicinal chemistry. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPQH1HDYPHFti4RDKv4qFwL3R9cK_GsVchtbIoJhxicTr5QrJjA_acoVMdwq320mRpLiRG5gnzMpgvgkIGfr-bGByL8aOeP8qlkKeGyGccGBXSecesPNHrbFmKQ-Uh48CLMHVQASuiSfFtcik=]

- Synthesis of Naphthopyrans via Formal (3+3)-Annulation of Propargylic (Aza)-para-Quinone Methides with Naphthols. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4cfV7BX-J8HXgrBw8ygcCWgpkLKExJuKpkrRLk7myYFt7jyxeMEmTscKUDoDhQBX_vZ2MwbmhmM66nKxl_sGUsLm6qQL6BHd4RO6Y0cqZ3DJ_8KgJBy-E5cRsB3JobAIiyURuN3paezQr4w==]

- INVOLVEMENT OF REACTIVE METABOLITES IN IDIOSYNCRATIC DRUG REACTIONS. Scholaris.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprN4KNp2VbuNFHRxBmsGFdJ-jJG0kpVlLag1q2pgiX4fXxG7omveOGTojPOqpPYyCBeDDVIm5gwHqdbubYU_MdLq3ufwTjvokUs6qMv950fkyeR74WXZZlV2FcIEyMUZlVR5QDXZYI2lcgAV4x7GuRCgQ8Xfgo7MBGHyzqI4iKuvBpG-LnIcFDhejG8TdocK7]

- Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtaTn237yrwhhPS0F9n_wFFEx3LKBV4U0omJLW8XQrZpfGU4Ve0GsjKVVNTE74GLwmRfj98PjYA6cndUoQlUAbiCSSaDcOsoxO8R7N4tKaFsUEuoL_bBcIgW_R2c6O0QaIrSbr-Fkul6xiYJXd-4ZZ5qI=]

- enzyme inhibition in drug discovery and development. National Academic Digital Library of Ethiopia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAIx-lli7-9OW4oCrAeMKl_9e4sMO68xTOhtD8421Ts_La5LhCQ21oVrfcFB8oITmz3G47kTo-7jEU2ujZb1NmSwhpv0Wy16EP79QwUa8cf2LQOM_12_saUuzR-vn2iN8odcN3CwGPiG3FAExvAsGfxxumpxBRIWXWwg==]

- alpha beta-unsaturated carbonyl: Topics by Science.gov. Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWpgWrjDIFUqFpJMYnLS1qjWyE02ousTKcU1MT-fJwC2mQN3_OODSM2IsWjHRYDbRgHajMIKpKZMb5hd7HmSdw0L0dzDwwIGyKXGfs2gut-XooMjo3AMxOWDtIjzUYC28cNhXiXnU59Ep7MvaSx8RCdxRuh-JMRTRdl6Bc8hom]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]

Spectroscopic Characterization of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid: A Comprehensive Guide

Executive Summary

The structural elucidation and spectroscopic characterization of complex organic molecules require a fundamental understanding of how individual functional groups interact within a unified electronic system. This whitepaper provides an in-depth technical guide for the spectroscopic characterization—specifically Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy—of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid .

By dissecting the molecular architecture, we establish a self-validating analytical framework. The protocols and theoretical causality detailed herein are designed for researchers and drug development professionals who require rigorous, field-proven methodologies for structural validation.

Molecular Architecture & Electronic Causality

To interpret the spectroscopic data accurately, one must first analyze the electronic and steric environment of the molecule. (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is an α,β -unsaturated carboxylic acid (a derivative of cinnamic acid) with two distinct substituents at the β -position (C3): a 4-methylphenyl (p-tolyl) group and a cyclopropyl group.

The (2E) Stereochemical Imperative

In the (2E) configuration, the highest-priority groups at each end of the alkene—the p-tolyl group at C3 and the carboxylic acid at C2—are positioned trans to one another. This geometry minimizes steric hindrance, allowing the p-tolyl ring, the alkene bridge, and the carbonyl group to adopt a highly planar conformation. This planarity is the physical prerequisite for extended π−π conjugation, which profoundly impacts both vibrational force constants (IR) and electronic transition energies (UV-Vis) [1].

The Role of Cyclopropyl Walsh Orbitals

Unlike standard alkyl groups, the cyclopropyl ring possesses significant angle strain (C-C-C angles of ~60° instead of 109.5°). To accommodate this geometry, the carbon atoms utilize sp2 -like hybridization for the C-C bonds, resulting in electron-rich, outward-bending "Walsh orbitals" [2]. When situated adjacent to a π -system, the cyclopropyl group adopts a bisected conformation, allowing its Walsh σ -orbitals to hyperconjugate with the empty π∗ orbital of the alkene [3]. This σ−π donation effectively extends the chromophore, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electronic interaction pathway showing extended conjugation via Walsh orbitals.

Vibrational Spectroscopy (FTIR-ATR)

Infrared spectroscopy probes the vibrational modes of the molecule. The extended conjugation and the unique hybridization of the cyclopropyl ring create a highly specific IR fingerprint.

Theoretical Expectations & Causality

-

Carboxylic Acid (O-H and C=O): The O-H stretch will appear as a massive, broad band due to strong intermolecular hydrogen bonding (typically forming cyclic dimers in the solid state). The C=O stretching frequency is lowered from a typical aliphatic acid (~1710 cm⁻¹) to ~1680 cm⁻¹ because the π -electrons of the adjacent C=C double bond delocalize into the carbonyl group, increasing its single-bond character and decreasing the force constant [4].

-

Cyclopropyl Signatures: Because the C-C bonds of the cyclopropyl ring have high p-character, the C-H bonds compensate by taking on higher s-character (approaching sp2 ). This strengthens the C-H bond, pushing the cyclopropyl C-H stretch above 3000 cm⁻¹ (typically ~3010–3080 cm⁻¹), distinguishing it from standard aliphatic C-H stretches. Additionally, symmetric ring deformation modes appear around 1020 cm⁻¹ and 865 cm⁻¹ [2].

Standardized FTIR-ATR Protocol

To ensure a self-validating, highly reproducible measurement, Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture-induced artifacts in the O-H region.

-

Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.

-

Background Acquisition: Collect a background spectrum of ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to digitally subtract atmospheric CO2 and H2O .

-

Sample Loading: Deposit 2–5 mg of the neat solid (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid onto the center of the crystal.

-

Compression: Lower the ATR anvil to apply uniform pressure. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5–2 µm into the sample.

-

Acquisition & Processing: Acquire the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities).

Quantitative IR Data Summary

| Functional Group / Mode | Expected Frequency (cm⁻¹) | Intensity / Shape | Causality / Assignment |

| O-H Stretch | 3300 – 2500 | Strong, Very Broad | Carboxylic acid cyclic dimer H-bonding. |

| C-H Stretch (Cyclopropyl) | 3080 – 3010 | Weak to Medium | Increased s-character of strained ring C-H bonds. |

| C-H Stretch (Aliphatic) | 2960 – 2850 | Medium | p-Tolyl methyl group. |

| C=O Stretch | 1685 – 1675 | Strong, Sharp | α,β -unsaturated acid; lowered by conjugation [5]. |

| C=C Stretch (Alkene) | 1625 – 1610 | Medium | Conjugated with carbonyl and aromatic ring. |

| C=C Stretch (Aromatic) | 1600, 1510 | Medium | p-Tolyl ring skeletal vibrations. |

| Ring Deformation | ~1020, ~865 | Medium | Intact cyclopropane moiety symmetric vibration [2]. |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy validates the extent of the conjugated π -system. The exact wavelength of maximum absorption ( λmax ) serves as a direct readout of the HOMO-LUMO gap.

Chromophore Analysis

The parent chromophore is cinnamic acid, which exhibits a strong π→π∗ transition at approximately 273 nm [4].

-

Auxochromic Shift 1 (p-Methyl group): The weakly electron-donating methyl group on the aromatic ring provides a slight bathochromic (red) shift of ~5 nm via hyperconjugation.

-

Auxochromic Shift 2 (Cyclopropyl group): As established, the Walsh orbitals of the cyclopropyl group act as strong σ -donors into the conjugated system. In conjugated systems, this typically results in a significant bathochromic shift of 10–20 nm compared to an analogous unstrained alkyl substituent [1].

-

Resultant Expectation: The primary π→π∗ transition is expected to peak between 285 nm and 295 nm . A weaker, forbidden n→π∗ transition from the carbonyl oxygen lone pairs may be visible as a shoulder around 310–320 nm.

Standardized UV-Vis Protocol

-

Solvent Selection: Use spectroscopic-grade ethanol. Causality: Ethanol readily dissolves the organic acid and is transparent down to ~210 nm, ensuring no solvent interference with the target chromophore.

-

Stock Solution: Prepare a 1.0 mM stock solution by dissolving an accurately weighed mass of the compound in ethanol.

-

Serial Dilution: Dilute the stock to a working concentration of ~20 µM. Causality: UV-Vis follows the Beer-Lambert Law ( A=ϵcl ). To ensure detector linearity and avoid self-association artifacts, the maximum absorbance must be kept between 0.1 and 1.0 Absorbance Units (AU).

-

Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with pure ethanol. Place one in the reference beam and one in the sample beam. Zero the instrument from 200 nm to 500 nm.

-

Measurement: Replace the ethanol in the sample cuvette with the 20 µM working solution. Scan from 500 nm down to 200 nm at a scan rate of 120 nm/min.

Quantitative UV-Vis Data Summary

| Transition Type | Expected λmax (nm) | Expected ϵ (L·mol⁻¹·cm⁻¹) | Causality / Assignment |

| π→π∗ | 285 – 295 | 15,000 – 25,000 | Extended conjugation (Aromatic + Alkene + COOH + Cyclopropyl Walsh orbital donation). |

| n→π∗ | 310 – 325 | < 100 | Carbonyl oxygen lone pair transition (symmetry forbidden, weak shoulder). |

System Workflows & Cross-Validation

The true power of spectroscopic characterization lies not in isolated data points, but in the cross-validation between techniques. The workflow below illustrates how a self-validating system is achieved: IR confirms the presence of the isolated functional groups (the cyclopropyl ring, the conjugated carbonyl), while UV-Vis confirms their electronic connectivity (the extended HOMO-LUMO network).

Analytical workflow demonstrating the parallel acquisition and cross-validation of spectroscopic data.

Conclusion

The spectroscopic profiling of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid requires careful attention to the interplay between structural strain and electronic delocalization. The cyclopropyl group is not merely a steric placeholder; its Walsh orbitals actively participate in the π -system, driving the C=O stretch to lower frequencies in the IR spectrum and pushing the π→π∗ transition to longer wavelengths in the UV-Vis spectrum. By strictly adhering to the protocols outlined in this guide, researchers can ensure high-fidelity, reproducible characterization suitable for rigorous drug development and chemical synthesis pipelines.

References

- Grokipedia. "Cyclopropyl group." Grokipedia.

- Wiley Online Library. "Structure and reactivity of the cyclopropane species." Wiley.

- Wiberg, K. B. "Bent Bonds in Organic Compounds." Accounts of Chemical Research, ACS Publications.

- Hesse, M., Meier, H., Zeeh, B. "Spectroscopic Methods in Organic Chemistry." Scribd.

- Marques, M. P. M., et al. "Effect of hydrogen bonding in the vibrational spectra of trans-cinnamic acid." ResearchGate.

Application Note: Catalytic Asymmetric Hydrogenation of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Executive Summary

The synthesis of chiral carboxylic acids via transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern drug development. This application note details the highly enantioselective hydrogenation of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid , a sterically demanding trisubstituted acrylic acid. By leveraging a carboxy-directed Iridium-SpiroPAP catalytic system, this protocol overcomes the dual challenges of β,β -disubstitution steric hindrance and the hydrogenolysis-prone nature of the cyclopropyl moiety.

This guide is designed for process chemists and drug development professionals, providing a self-validating, scalable methodology grounded in authoritative organometallic principles.

Mechanistic Rationale & Catalyst Selection

Hydrogenating a substrate with both a cyclopropyl group and a p-tolyl group at the β -position presents specific chemoselectivity and stereoselectivity challenges:

-

Chemoselectivity (The Cyclopropyl Risk): Cyclopropyl rings are highly susceptible to ring-opening (hydrogenolysis) under standard heterogeneous hydrogenation conditions (e.g., Pd/C or Raney Ni)[1]. A homogeneous catalytic approach is mandatory to preserve the three-membered ring.

-

Stereoselectivity (Steric Bulk): Classic Ru-BINAP systems, while effective for standard acrylic acids[2], often suffer from depressed turnover frequencies (TOF) and moderate enantiomeric excesses (ee) when faced with bulky β,β -disubstituted (trisubstituted) alkenes.

The Solution: We utilize a cationic Iridium complex bearing a chiral spiro-phosphine-oxazoline ligand, specifically [Ir(COD)((R)-SpiroPAP)]BArF . Iridium-SpiroPAP catalysts exhibit extraordinary activity for trisubstituted acrylic acids due to a carboxy-directed mechanism [3]. The free carboxylic acid of the substrate coordinates directly to the Ir(I) center, locking the substrate's conformation. The rigid spiro-backbone of the ligand then effectively shields one enantioface, forcing the migratory insertion of hydride to occur with >95% ee. Recent advances also show that base-metal catalysts like Ni-BPE can achieve similar transformations, though Ir remains the benchmark for extreme steric bulk[4].

Fig 1. Catalytic cycle of Ir-SpiroPAP directed asymmetric hydrogenation.

Experimental Protocol

Reagents and Materials

-

Substrate: (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (10.0 mmol, ~2.02 g). Must be recrystallized to remove trace halides or sulfur compounds that poison Ir catalysts.

-

Catalyst: [Ir(COD)((R)-SpiroPAP)]BArF (0.01 mmol, 0.1 mol%).

-

Solvent: Anhydrous, degassed Methanol (HPLC grade, 20 mL).

-

Gas: Ultra-High Purity (UHP) Hydrogen gas.

Step-by-Step Methodology

This protocol operates as a self-validating system. Strict adherence to anhydrous/anaerobic handling during setup ensures reproducibility.

-

Glovebox Preparation: Inside an argon-filled glovebox, weigh the substrate (2.02 g) and the Ir-catalyst (approx. 15 mg) into a 50 mL glass liner equipped with a magnetic stir bar.

-

Solvent Addition: Add 20 mL of degassed anhydrous methanol to the liner. Stir briefly until a homogeneous, slightly orange/red solution is formed.

-

Autoclave Assembly: Place the glass liner into a stainless-steel high-pressure autoclave. Seal the autoclave securely before removing it from the glovebox.

-

Purging Sequence: Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing to 5 bar with H₂, then slowly venting to 1 bar. Repeat this purge cycle exactly three times to ensure complete removal of residual argon.

-

Reaction Execution: Pressurize the autoclave to 20 bar H₂ . Seal the inlet valve and stir the reaction vigorously (800 rpm) at 25 °C for 12 hours. Monitor the pressure gauge; a pressure drop indicates hydrogen consumption.

-

Workup: Carefully vent the hydrogen gas. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 1:1) to remove the metal catalyst.

Fig 2. Step-by-step workflow for the high-pressure asymmetric hydrogenation.

Data Presentation & Condition Optimization

The choice of catalyst and solvent profoundly impacts both the conversion rate and enantioselectivity. Table 1 summarizes the optimization landscape for this specific substrate class.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Ru(OAc)₂((R)-BINAP) | MeOH | 50 | 25 | 45% | 82% |

| 2 | Ru(OAc)₂((R)-BINAP) | MeOH | 100 | 50 | 89% | 78% |

| 3 | [Ir(COD)((R)-SpiroPAP)]BArF | MeOH | 20 | 25 | >99% | 96% |

| 4 | [Ir(COD)((R)-SpiroPAP)]BArF | THF | 20 | 25 | 60% | 88% |

| 5 | Ni(OAc)₂ / (R,R)-Ph-BPE | MeOH | 50 | 25 | 85% | 92% |

Insight: The Ir-SpiroPAP system (Entry 3) achieves full conversion at ambient temperature and lower pressure due to the highly electrophilic nature of the cationic Ir center and the non-coordinating BArF counterion, which leaves coordination sites open for the substrate[3].

System Self-Validation & Troubleshooting

To ensure the scientific integrity of the run, the protocol must be validated through specific analytical checkpoints:

Checkpoint 1: Conversion & Chemoselectivity (¹H NMR)

-

Alkene Reduction: Confirm the disappearance of the vinylic proton signal (typically around δ 6.0–6.5 ppm) and the appearance of the diastereotopic α -protons ( δ 2.5–3.0 ppm, multiplet).

-

Cyclopropyl Integrity: It is critical to verify that the cyclopropyl ring has not undergone hydrogenolysis. Look for the intact cyclopropyl multiplet signals at δ 0.2–0.8 ppm. The appearance of a linear propyl chain signal (a distinct triplet at δ 0.9 ppm) indicates catalyst degradation or over-reduction[1].

Checkpoint 2: Enantiomeric Excess (Chiral HPLC)

-

Determine the ee using a chiral stationary phase (e.g., Daicel Chiralcel OJ-H or Chiralpak AD-H).

-

Troubleshooting: If the ee is below 90%, the most common cause is trace moisture in the methanol competing with the carboxylic acid for coordination to the Ir center. Ensure the solvent is strictly anhydrous.

References

-

Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates | The Journal of Organic Chemistry - ACS Publications. acs.org.1

-

New chiral ruthenium complexes for asymmetric catalytic hydrogenations. d-nb.info. 2

-

Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. researchgate.net. 4

-

Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed. nih.gov. 3

Sources

Application Note: Utilizing (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid as a Privileged Precursor in Medicinal Chemistry

Introduction & Strategic Rationale

The strategic incorporation of the cyclopropyl group into small-molecule drug candidates is a proven tactic in modern medicinal chemistry. Serving as an isosteric replacement for alkenes or rigid alkyl linkers, the cyclopropyl moiety enhances metabolic stability by blocking cytochrome P450 (CYP) oxidation, reduces off-target effects, and restricts conformational flexibility to improve target binding entropy [1].

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is a highly privileged, densely functionalized precursor. It features a cyclopropyl ring adjacent to a p-tolyl group, conjugated with an α,β -unsaturated carboxylic acid. This specific topological arrangement provides an ideal scaffold for generating conformationally restricted peptidomimetics, GPCR antagonists, and novel kinase inhibitors. The workflows below detail how to leverage this precursor through asymmetric hydrogenation, photoredox decarboxylative cross-coupling, and high-throughput amide library generation.

Physicochemical & Structural Properties

| Property | Value | Medicinal Chemistry Significance |

| Molecular Formula | C13H14O2 | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Molecular Weight | 202.25 g/mol | Excellent ligand efficiency potential. |

| Key Moieties | Cyclopropyl, p-Tolyl, α,β -alkene | High sp3-character potential; hydrophobic handle; reactive Michael acceptor/hydrogenation site. |

| H-Bond Donors / Acceptors | 1 / 2 | Optimal for maintaining favorable pharmacokinetic profiles. |

Workflow 1: Catalytic Asymmetric Hydrogenation

Expertise & Causality: Converting the planar α,β -unsaturated alkene into a saturated, chiral sp3-rich building block is critical for modern drug discovery. Standard heterogeneous hydrogenation (e.g., Pd/C) risks unwanted hydrogenolysis (ring-opening) of the strained cyclopropyl group. To achieve strict chemoselectivity and high enantiomeric excess (ee), a homogeneous Rhodium(I) catalyst paired with a chiral bisphosphine ligand (e.g., (R)-BINAP) is utilized. This ensures the cyclopropyl ring remains intact while establishing a precise stereocenter at the β -position.

Fig 1. Chemoselective asymmetric hydrogenation avoiding cyclopropyl ring-opening.

Step-by-Step Protocol

-

Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv) and [Rh(COD)(R)-BINAP]BF4 (0.5 mol%).

-

Solvent Addition: Add anhydrous, degassed methanol (0.2 M relative to substrate). Seal the reactor.

-

Hydrogenation: Purge the reactor with H2 gas three times, then pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

-

Workup: Vent the reactor carefully. Filter the mixture through a short pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Self-Validation & QC: Concentrate the filtrate in vacuo. Determine the conversion via LC-MS. Crucial Step: Analyze the product via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10) to validate that the enantiomeric excess (ee) is >98% before proceeding to downstream synthesis.

Workflow 2: Photoredox-Nickel Decarboxylative Cross-Coupling

Expertise & Causality: Late-stage functionalization requires mild conditions to tolerate complex architectures. Carboxylic acids serve as excellent, naturally abundant traceless activation groups (TAGs). By merging visible-light photoredox catalysis (using an Iridium photocatalyst) with Nickel cross-coupling catalysis, the chiral propanoic acid generated in Workflow 1 undergoes single-electron oxidation and rapid CO2 extrusion. The resulting carbon-centered radical is intercepted by the Ni-catalyst to form a new C(sp3)-C(sp2) bond with an aryl halide [2]. This avoids the need for stoichiometric, moisture-sensitive organometallic reagents.

Fig 2. Dual Ir/Ni metallaphotoredox catalysis for C(sp3)-C(sp2) bond formation.

Step-by-Step Protocol

-

Reagent Assembly: To an oven-dried vial equipped with a stir bar, add the chiral propanoic acid (1.5 equiv), aryl bromide (1.0 equiv), NiCl2·dtbbpy (10 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), and Cs2CO3 (2.0 equiv).

-

Degassing (Critical): Add anhydrous DMSO (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Oxygen rapidly quenches the excited state of the Ir-photocatalyst; inadequate degassing will result in zero conversion.

-

Irradiation: Backfill with Argon, seal the vial, and irradiate with a 450 nm Blue LED lamp at room temperature for 24 hours. Use a cooling fan to maintain the temperature below 30°C.

-

Purification: Dilute with water and extract with diethyl ether (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography.

Workflow 3: High-Throughput Amide Coupling (Hit-to-Lead)

Expertise & Causality: To generate a library of potential target inhibitors, the carboxylic acid must be coupled with various primary and secondary amines. The steric bulk of the β -cyclopropyl and β -aryl branching can severely hinder standard carbodiimide (EDC/HOBt) couplings. HATU is selected alongside DIPEA because the highly reactive 7-azabenzotriazole ester intermediate rapidly overcomes steric resistance while minimizing epimerization at the adjacent chiral center.

Step-by-Step Protocol (96-Well Format)

-

Activation: In a 96-well synthesis block, dispense a 0.2 M solution of the chiral propanoic acid in DMF (500 µL, 0.1 mmol) into each well. Add HATU (0.11 mmol) and DIPEA (0.3 mmol) to each well. Agitate for 15 minutes at room temperature to form the active ester.

-

Coupling: Add a unique amine from the screening library (0.12 mmol) to each respective well. Seal the block and shake at room temperature for 4 hours.

-

Scavenging & Workup: Add polymer-supported trisamine resin (to scavenge unreacted electrophiles) and polymer-supported isocyanate resin (to scavenge unreacted amines). Shake for 2 hours, then filter the block into a collection plate.

-

Self-Validation: Submit the crude plate to high-throughput LC-MS to confirm the mass of the desired amides. Wells showing >85% purity can be directly submitted for in vitro biological screening.

Quantitative Data Summary

| Transformation | Catalyst / Reagent System | Expected Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric Hydrogenation | [Rh(COD)(R)-BINAP]BF4, H2 | 92 - 96% | > 98% ee |

| Decarboxylative Arylation | Ir[dF(CF3)ppy]2 / NiCl2·dtbbpy | 75 - 88% | Retention of stereocenter (>95% es) |

| Amide Library Coupling | HATU, DIPEA, DMF | 80 - 95% | < 2% epimerization |

References

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link][1]

-

Noble, A., McCarver, S. J., & MacMillan, D. W. C. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society, 2015. URL:[Link][2]

Sources

Application Note: Amidation Protocols for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Substrate Profiling & Mechanistic Rationale

The target substrate, (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid , is a highly functionalized α,β -unsaturated carboxylic acid (a β,β -disubstituted cinnamic acid derivative). Amidation of this scaffold presents three distinct physicochemical challenges that must be addressed to ensure high yield and stereochemical fidelity:

-

Steric Hindrance at the β -Position: The presence of both a rigid cyclopropyl ring and a bulky 4-methylphenyl (p-tolyl) group at the β -carbon significantly restricts the conformational flexibility of the conjugated system. This steric bulk propagates to the carbonyl center, reducing the rate of nucleophilic attack by incoming amines during the activated ester phase.

-

Risk of E/Z Isomerization: The (2E) geometry is thermodynamically favored due to extended conjugation with the p-tolyl ring. However, under strongly basic conditions or extended heating, the activated intermediate (e.g., acid chloride or mixed anhydride) can undergo α -deprotonation to form a cross-conjugated dienolate. Reprotonation of this intermediate frequently leads to stereochemical erosion, yielding a mixture of E and Z amides [1].

-

Conjugate Addition (Michael Addition): While the bulky β -substituents largely shield the alkene from 1,4-nucleophilic attack, highly reactive aliphatic primary amines under forcing conditions may still trigger trace Michael addition side reactions.

To navigate these challenges, the selection of the coupling reagent is critical. This guide establishes three self-validating protocols based on the nucleophilicity and steric demand of the target amine [2].

Strategic Workflow for Reagent Selection

The following decision tree dictates the optimal amidation strategy to maximize yield while preserving the (2E) double-bond geometry.

Caption: Decision matrix for selecting the optimal amidation protocol based on amine properties.

Experimental Methodologies

Protocol A: T3P-Mediated Amidation (The "Gold Standard")

Best For: Standard aliphatic and moderately reactive aromatic amines. Causality & Rationale: Propylphosphonic anhydride (T3P) is a mild, highly efficient coupling agent that forms a mixed phosphonic anhydride intermediate. It requires only mild organic bases (like DIPEA) and operates efficiently at room temperature, virtually eliminating the risk of α -deprotonation and subsequent E/Z isomerization [2]. Furthermore, T3P and its byproducts are highly water-soluble, allowing for a self-validating, chromatography-free workup in many cases.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv, 1.0 mmol) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5.0 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

-

Amine Addition: Add the target amine (1.2 equiv, 1.2 mmol) to the reaction mixture.

-

Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 1.5 mmol). Note: Adding T3P last prevents the premature formation of the mixed anhydride which could degrade if the amine is not immediately available.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progression via LC-MS or TLC (typically complete within 2–4 hours).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Amidation

Best For: Sterically hindered amines (e.g., secondary cyclic amines, tert-butylamine). Causality & Rationale: HATU generates an highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect—acting as an intramolecular base to hydrogen-bond with the incoming amine. This "anchoring" effect accelerates nucleophilic attack, overcoming the steric repulsion generated by the β -cyclopropyl and β -p-tolyl groups [2].

Step-by-Step Procedure:

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (4.0 mL) under N₂ at 0 °C.

-

Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes. Crucial Step: This pre-activation time ensures the complete formation of the OAt ester before the amine is introduced, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

-

Amine Addition: Add the sterically hindered amine (1.5 equiv, 1.5 mmol) slowly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute the reaction with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl (3 × 10 mL) to remove the DMF solvent and HATU byproducts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol C: Acid Chloride Generation via Oxalyl Chloride

Best For: Highly deactivated amines (e.g., electron-deficient anilines, 2-aminopyridines). Causality & Rationale: When the nucleophile is exceptionally weak, mixed anhydrides and active esters are insufficiently electrophilic. Converting the acid to an acid chloride maximizes the electrophilicity of the carbonyl carbon. Oxalyl chloride is preferred over thionyl chloride as it operates at lower temperatures, reducing the risk of thermal E/Z isomerization [3].

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) at 0 °C under N₂. Add a catalytic amount of DMF (1 drop, ~0.05 equiv).

-

Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 1.5 mmol) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour until gas evolution ceases.

-

Concentration: Concentrate the mixture under a stream of N₂ or gentle vacuum to remove excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM (3.0 mL).

-

Coupling: In a separate flask, dissolve the deactivated amine (1.1 equiv) and Pyridine (3.0 equiv) in DCM (2.0 mL) at 0 °C. Dropwise, add the acid chloride solution to the amine solution.

-

Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Quantitative Reaction Matrix

The following table summarizes the expected performance metrics of each protocol when applied to (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid.

| Protocol | Activating Reagent | Intermediate Formed | Relative Isomerization Risk | Average Reaction Time | Expected Yield Range | Ideal Amine Scope |

| A | T3P (50% in EtOAc) | Mixed Phosphonic Anhydride | Very Low | 2 – 4 hours | 80 – 95% | Primary/Secondary Aliphatics |

| B | HATU | OAt Active Ester | Low | 4 – 12 hours | 75 – 90% | Sterically Hindered Amines |

| C | Oxalyl Chloride | Acid Chloride | Moderate to High | 1 + 2 hours | 60 – 85% | Electron-Deficient Aromatics |

Mechanistic Pathway of T3P Activation

To illustrate the self-validating nature of Protocol A, the diagram below maps the biomimetic activation pathway of T3P. The formation of the mixed phosphonic anhydride is highly selective and bypasses the formation of ketene-like intermediates that typically lead to stereochemical degradation.

Caption: Mechanistic pathway of T3P-mediated stereoretentive amidation.

References

-

Zhu, Y., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters, ACS Publications. Available at:[Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

-

Brown, M. S., et al. (2024). Sulfur-Mediated Decarboxylative Amidation of Cinnamic Acids via C═C Bond Cleavage. The Journal of Organic Chemistry, 89(14), 9888-9895. Available at:[Link]

Process Engineering and Scale-Up Synthesis of (2E)-3-Cyclopropyl-3-(4-methylphenyl)prop-2-enoic Acid

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol

Executive Summary & Strategic Rationale

The synthesis of β,β -disubstituted acrylic acids—specifically (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid —presents a unique stereochemical and operational challenge. This rigidified structural motif is highly valued in pharmaceutical development because it optimally vectors the cyclopropyl and p-tolyl pharmacophores for target receptor binding.

While discovery-scale synthesis often relies on Reformatsky reactions or Suzuki-Miyaura cross-couplings, these methods are suboptimal for pilot-plant scale-up due to heavy-metal waste streams, cryogenic requirements, and the high cost of pre-functionalized starting materials. To engineer a robust, scalable, and self-validating process, we utilize a modified Horner-Wadsworth-Emmons (HWE) olefination followed by a thermodynamically driven crystallization. This route utilizes commercially available cyclopropyl(4-methylphenyl)methanone and triethyl phosphonoacetate (TEPA), ensuring a highly economical and reproducible pathway [3].

Mechanistic Causality: Driving (E)-Selectivity and Safety

The HWE olefination proceeds via a highly organized oxaphosphetane intermediate. The stereochemical outcome (E vs. Z) is dictated by the relative thermodynamic stability of the transition states.

Steric vs. Electronic Control: Although the cyclopropyl group is sterically demanding, the planar p-tolyl ring exerts a dominant electronic influence. The transition state that positions the ester moiety trans to the p-tolyl group (yielding the 2E-isomer) is thermodynamically favored due to minimized steric clash and optimal orbital overlap during the elimination phase.

Base Selection for Scale-Up: Historically, discovery chemists use Sodium Hydride (NaH) to deprotonate TEPA. However, on a multi-kilogram scale, NaH generates stoichiometric volumes of highly flammable hydrogen gas. To engineer a safer process, we replace NaH with Sodium tert-butoxide (NaOtBu) . Alkoxide bases eliminate H 2 off-gassing and, when used in non-polar solvents like toluene, facilitate tight ion-pairing in the transition state. This kinetic control drives the reaction to completion while maintaining excellent (E)-selectivity [1], [2].

Table 1: Optimization of HWE Base Systems for Scale-Up

| Base System | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Scale-Up Suitability | Hazard Profile |

| NaH | THF | 0 to 25 | 82 | 3.5 : 1 | Poor | High (H 2 gas evolution) |

| LiCl / DBU | MeCN | 25 | 78 | 5.0 : 1 | Moderate | Low (Expensive reagents) |

| NaHMDS | THF | -78 to 0 | 85 | 4.0 : 1 | Moderate | Low (Cryogenic requirements) |

| NaOtBu | Toluene | 10 to 25 | 88 | 4.2 : 1 | Excellent | Low (Solid base, ambient temp) |

Process Workflow Visualization

Process workflow for the scale-up synthesis of the (2E)-acrylic acid intermediate via HWE olefination.

Step-by-Step Experimental Protocols

Protocol A: Scalable HWE Olefination (1 kg Scale)

Objective: Safely synthesize the ethyl ester intermediate with high conversion and minimal impurity formation.

-

Reactor Preparation: Purge a 20 L jacketed glass reactor with N 2 . Charge the reactor with anhydrous Toluene (8.0 L) and Sodium tert-butoxide (NaOtBu, 660 g, 6.87 mol, 1.1 eq).

-

Ylide Formation: Cool the suspension to 10 °C. Add Triethyl phosphonoacetate (TEPA, 1.54 kg, 6.87 mol, 1.1 eq) dropwise over 45 minutes. Causality Note: Controlled addition manages the mild exotherm of ylide formation. Stir for 1 hour until a clear, pale-yellow solution is achieved.

-

Ketone Addition: Dilute cyclopropyl(4-methylphenyl)methanone (1.0 kg, 6.24 mol, 1.0 eq) in Toluene (2.0 L). Add this solution to the reactor dropwise over 1.5 hours, maintaining the internal temperature below 25 °C.

-

Reaction Monitoring: Stir at 25 °C for 4 hours. Perform IPC (In-Process Control) via HPLC. The reaction is deemed complete when unreacted ketone is <1% AUC.

-

Quench & Extraction: Quench the reaction by slowly adding 10% aqueous citric acid (5.0 L). Causality Note: Citric acid is preferred over HCl to prevent emulsion formation and protect the cyclopropyl ring from potential acid-catalyzed ring-opening. Separate the phases. Wash the organic layer with water (3.0 L) and brine (3.0 L), then concentrate under reduced pressure to yield the crude ethyl ester as a viscous oil (~1.4 kg, E:Z ratio ~4.2:1).

Protocol B: Saponification and Isomeric Enrichment

Objective: Hydrolyze the ester and isolate the pure (2E)-isomer via thermodynamic crystallization.

-

Saponification: Transfer the crude ester (~1.4 kg) to a 20 L reactor. Add Ethanol (6.0 L) and 2M aqueous NaOH (4.5 L, 9.0 mol). Heat the mixture to gentle reflux (75 °C) for 3 hours.

-

Solvent Exchange: Distill off the ethanol under reduced pressure until the internal volume is reduced by half. Dilute the remaining aqueous phase with Water (3.0 L) and wash with Methyl tert-butyl ether (MTBE, 2.0 L) to remove unreacted non-polar organic impurities.

-

Acidification: Cool the aqueous layer to 5 °C. Slowly add 6M HCl until the pH reaches 2.0. A thick white precipitate (the crude acid mixture) will form. Filter the solid and wash with cold water.

-

Thermodynamic Crystallization: Suspend the crude wet cake in a mixture of Heptane and Ethyl Acetate (8:2 v/v, 7.0 L). Heat to 80 °C to achieve full dissolution, then cool linearly to 5 °C over 6 hours.

-

Isolation: Filter the resulting crystals and dry under vacuum at 45 °C. Causality Note: The (2E)-isomer possesses a highly planar and symmetrical packing arrangement compared to the (2Z)-isomer, resulting in significantly lower solubility in the Heptane/EtOAc matrix. This differential solubility allows the crystallization to act as a dynamic purification step, leaving the (2Z)-isomer in the mother liquor and yielding the pure (2E)-acid (>99% de).

Trustworthiness & Self-Validating Systems

To ensure the integrity of the process, the protocol relies on a self-validating analytical signature that definitively confirms the stereochemistry without requiring complex 2D NMR studies.

Diagnostic 1 H NMR Validation ( α -Proton Chemical Shift): The chemical shift of the vinylic α -proton (on C2) is the ultimate self-validating metric for this molecule.

-

In the target (2E)-isomer: The p-tolyl group is trans to the carboxylic acid, which geometrically forces the p-tolyl group to be cis to the vinylic proton. The magnetic anisotropy (ring current) of the aromatic ring strongly deshields this proton, pushing its resonance downfield to ~6.30 - 6.50 ppm .

-

In the undesired (2Z)-isomer: The cyclopropyl group is cis to the vinylic proton. Lacking the strong deshielding effect of the aryl ring, the vinylic proton resonance appears significantly upfield at ~5.70 - 5.90 ppm .

By simply integrating these two distinct peaks in the crude NMR, chemists can instantly validate the E:Z ratio and confirm the success of the crystallization step when the upfield signal completely disappears.

References

- Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.

- (E)

- Development and Scale-Up of an Enabling Synthetic Route to KTX-005, a Muscarinic Acetylcholine Receptor Agonist for the Potential Treatment of Schizophrenia Organic Process Research & Development - ACS Public

Application Note: Advanced Cross-Coupling Workflows Utilizing (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid in Drug Discovery

Executive Summary

The compound (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is a highly privileged, sterically encumbered cinnamic acid derivative. It features an α,β -unsaturated carboxylic acid moiety, a rigidifying β -cyclopropyl group, and an electron-donating β -(p-tolyl) system. In modern drug discovery, this scaffold serves as a versatile linchpin for two critical late-stage functionalization pathways:

-

C–C Bond Formation: Traceless decarboxylative Heck-type cross-coupling to generate highly substituted, metabolically stable alkenes[1].

-

C–N Bond Formation: High-throughput amidation to construct targeted small-molecule libraries.

This application note provides detailed, self-validating protocols for both pathways, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Core Mechanistic Insights & Causality

The Decarboxylative Cross-Coupling Paradigm

Traditional cross-coupling requires pre-formed organometallic reagents (e.g., boronic acids or stannanes), which can suffer from instability or toxicity. Decarboxylative cross-coupling utilizes stable, bench-ready carboxylic acids as traceless directing groups, releasing only CO 2 as a byproduct[2].

For (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, the decarboxylative Heck reaction mechanism is dictated by its unique steric and electronic environment[3]. The bulky cyclopropyl group shields the β -position, preventing unwanted conjugate addition side-reactions. However, this steric bulk also increases the activation energy required for the reductive elimination step in the catalytic cycle.

-

Causality of Ligand Choice: To overcome this barrier, a highly active, bulky biaryl phosphine ligand (such as XPhos) is strictly required. The spatial volume of XPhos forces the palladium center into a geometry that accelerates reductive elimination.

-

Causality of Additives: The inclusion of Ag 2 CO 3 is not merely for basicity. The silver cation plays a critical mechanistic role by abstracting the halide from the Ar-Pd(II)-X intermediate, generating a highly electrophilic cationic palladium species that rapidly inserts into the electron-rich double bond of the cinnamate[2]. Recent advances have also shown that visible-light photoredox methods can achieve similar oxidative decarboxylations under milder conditions[4].

Fig 1. Catalytic cycle of the Pd-catalyzed decarboxylative Heck cross-coupling reaction.

Protocol I: Palladium-Catalyzed Decarboxylative Heck-Type Coupling

Objective: Synthesis of 1-cyclopropyl-1-(4-methylphenyl)-2-arylethenes via traceless C–C coupling.

Quantitative Optimization Data

To establish the most robust conditions, various parameters were screened. The data below demonstrates the critical necessity of the XPhos ligand and silver-based additives for this specific sterically hindered substrate.

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base / Additive (2.0 eq) | Solvent (0.1 M) | Temp (°C) | Yield (%) |

| 1 | Pd(OAc) 2 | PPh 3 | K 2 CO 3 | DMF | 120 | 45 |

| 2 | Pd(OAc) 2 | XPhos | K 2 CO 3 | DMF | 120 | 62 |

| 3 | Pd(OAc) 2 | XPhos | Ag 2 CO 3 | DMF/DMSO (9:1) | 120 | 88 |

| 4 | Pd 2 (dba) 3 | XPhos | Ag 2 CO 3 | DMF/DMSO (9:1) | 120 | 91 |

| 5 | None (Control) | XPhos | Ag 2 CO 3 | DMF/DMSO (9:1) | 120 | N.D. |

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 mmol, 1.0 eq), the corresponding aryl iodide (1.2 mmol, 1.2 eq), Pd 2 (dba) 3 (0.025 mmol, 2.5 mol% = 5 mol% Pd), XPhos (0.1 mmol, 10 mol%), and Ag 2 CO 3 (2.0 mmol, 2.0 eq).

-

Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

-

Solvent Addition: Inject anhydrous DMF/DMSO (9:1 v/v, 10 mL) via syringe. The DMSO co-solvent is crucial as it helps solubilize the silver carbonate, maintaining a homogeneous reactive state.

-

Thermal Activation: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours.

-

Workup & Extraction: Cool to room temperature. Dilute with ethyl acetate (30 mL) and filter through a short pad of Celite to remove palladium black and silver salts. Wash the organic filtrate with water (3 × 20 mL) and brine (20 mL) to remove DMF/DMSO.

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints

-

Gas Evolution: A visual confirmation of the reaction's onset is the gentle bubbling of CO 2 gas upon reaching 100–120 °C.

-

NMR Validation: 1 H NMR of the crude mixture must show the complete disappearance of the highly deshielded carboxylic acid proton (typically >10.5 ppm). The preservation of the cyclopropyl multiplet (0.5–1.0 ppm) confirms that the strained ring did not undergo thermal ring-opening.

Protocol II: High-Throughput Amidation (C–N Cross-Coupling)

Objective: Parallel synthesis of amide libraries for structure-activity relationship (SAR) screening.

Causality of Reagent Choice: The choice of HATU over traditional carbodiimides (like EDC) is dictated by the steric hindrance of the β -cyclopropyl group. HATU rapidly forms a highly reactive 7-aza-HOBt active ester, which lowers the activation energy barrier enough to permit nucleophilic attack even by sterically demanding or electronically deactivated amines.

Fig 2. High-throughput parallel amidation workflow for drug library generation.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 0.2 M stock solution of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid and a 0.24 M stock solution of HATU in anhydrous NMP.

-

Activation: Mix equal volumes of the acid and HATU stock solutions. Allow to stand for 5 minutes to pre-form the active ester.

-

Dispensing: Using an automated liquid handler, dispense 100 μ L of the activated ester mixture (10 μ mol acid) into each well of a 96-well deep-well plate.

-

Amine Coupling: Add 12 μ mol (1.2 eq) of the respective amine library members to each well, followed by 30 μ mol (3.0 eq) of DIPEA.

-

Incubation: Seal the plate and shake at 600 rpm at room temperature for 2 hours.

-

Quenching & QC: Quench each well with 50 μ L of 5% aqueous TFA. Submit 5 μ L aliquots for LC-MS analysis.

Self-Validating Checkpoints

-

Visual Cue: The protocol is self-validating through an immediate color change (typically to a pale yellow) upon the addition of DIPEA, indicating the deprotonation of the acid and successful formation of the active ester.

-

LC-MS Validation: LC-MS analysis must show the complete consumption of the starting material mass ( m/z [M+H] + ~203) and the appearance of the corresponding target amide mass.

References

-

Title: Visible-Light-Induced Photocatalytic Oxidative Decarboxylation of Cinnamic Acids to 1,2-Diketones Source: The Journal of Organic Chemistry - ACS Publications URL: [4]

-

Title: Stilbene synthesis through decarboxylative cross-coupling of substituted cinnamic acids with aryl halides Source: ResearchGate URL: [1]

-

Title: Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Source: PMC (PubMed Central) URL: [2]

-

Title: Decarboxylative Alkynyl Termination of Palladium-Catalyzed Catellani Reaction: A Facile Synthesis of α -Alkynyl Anilines via Ortho C–H Amination and Alkynylation Source: Organic Letters - ACS Publications URL: [3]

Sources

Application Note: High-Yield Preparation of Ester Derivatives from (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of ester derivatives from (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid presents unique chemoselective challenges. The substrate is an α,β-unsaturated carboxylic acid featuring a sterically demanding β-aryl substitution (a p-tolyl group) and a highly strained cyclopropyl ring. Traditional Fischer esterification methods, which rely on strong mineral acids (e.g., H₂SO₄) and elevated temperatures, are fundamentally incompatible with this pharmacophore.

This application note details two field-proven, self-validating methodologies for the esterification of this substrate: EDC/DMAP-mediated Steglich Esterification and Oxalyl Chloride-mediated Acyl Substitution . By understanding the causality behind these reagent choices, researchers can achieve near-quantitative yields while preserving the integrity of the cyclopropyl ring and the (2E) stereochemistry.

Mechanistic Insights & Causality (E-E-A-T)

The Substrate Challenge: Cyclopropyl Sensitivity and Steric Hindrance

The cyclopropyl group is generally stable under neutral or mildly basic conditions but is highly sensitive to strong Brønsted acids[1]. Under highly acidic conditions, the cyclopropyl ring can undergo protonation followed by rapid ring-opening to form a homoallylic carbocation, leading to unwanted structural rearrangements or nucleophilic trapping (e.g., chloride addition)[2]. Furthermore, the steric bulk of the adjacent p-tolyl group reduces the electrophilicity of the carboxyl carbon, making standard acid-catalyzed esterification kinetically unfavorable.

Rationale for Protocol A: Steglich Esterification (EDC / DMAP)

To avoid acid-catalyzed degradation, the Steglich esterification employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)[3].

-

Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, due to the steric hindrance of the substrate, the alcohol nucleophile reacts too slowly with this intermediate, leading to a detrimental 1,3-rearrangement into an unreactive N-acylurea[3].

-

The Role of DMAP: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, effectively outcompeting the N-acylurea rearrangement. The alcohol then readily attacks the acylpyridinium species to form the ester[3]. We utilize EDC·HCl instead of DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup.

Rationale for Protocol B: Oxalyl Chloride / DMF Activation

For highly hindered or electronically deactivated alcohols (e.g., complex API intermediates or tert-butanol), even the Steglich conditions may stall. In these cases, converting the acid to an acyl chloride is required.

-

Causality: Thionyl chloride (SOCl₂) often requires heating and generates acidic byproducts that can threaten the cyclopropyl ring. Instead, we utilize Oxalyl Chloride ((COCl)₂) catalyzed by a catalytic amount of N,N-Dimethylformamide (DMF)[4].

-

The Role of DMF: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acyl chloride at 0 °C to room temperature, releasing volatile byproducts (CO, CO₂, HCl)[5]. This neutral-to-mild approach ensures the cyclopropyl ring remains intact.

Mandatory Visualizations

Mechanistic Pathway of DMAP-Catalyzed Esterification

Caption: DMAP-catalyzed Steglich esterification mechanism bypassing the N-acylurea dead-end.

Workflow Decision Matrix

Caption: Decision matrix for selecting the optimal esterification protocol based on alcohol sterics.

Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Optimal for primary and secondary alcohols. Self-validating via aqueous byproduct removal.

Reagents:

-

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv)

-

Target Alcohol (1.1 - 1.2 equiv)

-

EDC·HCl (1.5 equiv)

-

DMAP (0.1 - 0.2 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂).

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution. Causality: Adding DMAP before the coupling agent ensures it is ready to intercept the O-acylisourea immediately upon formation.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.5 equiv). Causality: Cooling mitigates the exothermic activation step and prevents premature degradation of the activated complex.

-

Propagation: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (UV active at 254 nm due to the conjugated p-tolyl system).

-

Self-Validating Workup: Once the starting material is consumed, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP and unreacted EDC, saturated NaHCO₃ (2x) to remove unreacted acid, and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Oxalyl Chloride-Mediated Acyl Substitution

Optimal for tertiary alcohols and highly hindered nucleophiles.

Reagents:

-

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

-

Target Alcohol (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Anhydrous DCM

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under N₂ at 0 °C. Add a catalytic amount of DMF.

-

Oxalyl Chloride Addition: Dropwise, add oxalyl chloride (1.5 equiv). Self-Validation: Immediate effervescence (gas evolution of CO and CO₂) will be observed. The reaction is complete when gas evolution ceases (typically 1-2 hours at room temperature).

-

Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Crucial Step: Do not heat above 30 °C to protect the cyclopropyl ring. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

-

Esterification: In a separate flask, dissolve the target alcohol (1.5 equiv) and DIPEA (3.0 equiv) in DCM at 0 °C. Dropwise, add the acyl chloride solution to this mixture.

-

Completion & Workup: Stir at room temperature for 2-4 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both protocols when applied to the title compound.

| Parameter | Protocol A (EDC/DMAP) | Protocol B (Oxalyl Chloride/DMF) |

| Best Suited For | Primary/Secondary alcohols | Tertiary/Hindered alcohols |

| Reaction Temperature | 0 °C to Room Temp | 0 °C to Room Temp |

| Typical Yield | 85% – 95% | 75% – 90% |

| Reaction Time | 4 – 12 hours | 3 – 6 hours (Total over 2 steps) |

| Cyclopropyl Integrity | Excellent (>99% preserved) | Excellent (>98% preserved) |

| Primary Byproducts | Water-soluble urea (easily washed) | CO, CO₂, HCl (gases), Amine salts |

| Scalability | High (Highly amenable to scale-up) | Medium (Requires careful gas venting) |

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[3] URL: [Link]

-

Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry, 43(20), 3972-3974.[5] URL: [Link]

-

Purnell, A. W., et al. (2006). Solution kinetics of CC-1065 A-ring opening: substituent effects and general acid/base catalysis. PubMed / National Institutes of Health.[2] URL: [Link]

-

Wikipedia Contributors. (n.d.). Oxalyl chloride. Wikipedia, The Free Encyclopedia.[4] URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solution kinetics of CC-1065 A-ring opening: substituent effects and general acid/base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: HPLC Method Development & Troubleshooting for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid .

Due to its specific structural moieties—a cyclopropyl ring, a hydrophobic p-tolyl group, a conjugated double bond, and a carboxylic acid—this compound presents unique chromatographic challenges, including pH-dependent peak tailing and UV-induced photoisomerization.

SECTION 1: Mechanistic Overview & Method Causality

To develop a robust method, we must first understand the causality behind our experimental choices. Every parameter in this protocol is designed to control a specific physicochemical property of the analyte.

-

Ionization Control (The "Why" behind Mobile Phase pH): The molecule contains a carboxylic acid group with an estimated pKa of ~4.5. If the mobile phase pH is near 4.5, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state interaction with the stationary phase causes severe peak tailing and retention time instability[1]. By utilizing an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7), we suppress ionization, ensuring >99% of the analyte remains neutral for sharp, symmetrical peaks[2].

-

Secondary Interactions (The "Why" behind Column Selection): The neutral, hydrophobic nature of the protonated compound requires a C18 stationary phase. However, residual silanols on silica-based columns are acidic and can cause secondary ion-exchange interactions. We mandate a highly end-capped C18 column to block these silanol sites[1].

-

Stereochemical Stability (The "Why" behind Sample Handling): Cinnamic acid derivatives are highly susceptible to E→Z photoisomerization when exposed to UV or ambient light[3]. The (2E) isomer will rapidly convert to the (2Z) isomer in solution, leading to split peaks or a drifting assay value. Light protection (actinic/amber glassware) is non-negotiable.

SECTION 2: Self-Validating HPLC Protocol

This step-by-step methodology incorporates a System Suitability Test (SST) to ensure the protocol acts as a self-validating system prior to sample analysis.

Chromatographic Setup

-

Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size (or equivalent).

-

Column Temperature: 30°C ± 1°C (thermostatted to prevent retention time drift).

-

Detection: Photodiode Array (PDA) or UV detector set to 265 nm (optimal for the conjugated phenyl-acrylate system).

-

Injection Volume: 10 µL.

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (Filter through a 0.22 µm PTFE membrane).

-

Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Table 1: Optimized Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Elution Phase |

| 0.0 | 80 | 20 | 1.0 | Equilibration |

| 2.0 | 80 | 20 | 1.0 | Isocratic Hold |

| 10.0 | 20 | 80 | 1.0 | Linear Gradient |

| 12.0 | 20 | 80 | 1.0 | Column Wash |

| 12.1 | 80 | 20 | 1.0 | Re-equilibration |

| 17.0 | 80 | 20 | 1.0 | End of Run |

Sample Preparation & Handling

-

Weigh 10 mg of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid standard.

-

Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL). CRITICAL: Perform this step under low-light conditions and immediately transfer to an amber volumetric flask.

-

Dilute to the working concentration (e.g., 50 µg/mL) using a diluent of 50:50 Water:Acetonitrile. Transfer directly to amber HPLC autosampler vials.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the working standard five times. The system is only validated if it meets the following criteria:

Table 2: SST Validation Criteria

| Parameter | Acceptance Criteria | Scientific Justification |

| Tailing Factor ( Tf ) | ≤1.5 | Confirms complete suppression of carboxylic acid ionization[2]. |

| Theoretical Plates ( N ) | ≥5,000 | Validates column efficiency and proper silanol end-capping[1]. |

| %RSD of Peak Area | ≤2.0% (n=5) | Confirms injection precision and confirms the absence of active photo-degradation during the run[3]. |

SECTION 3: Troubleshooting Guides & FAQs

Q: I am observing a split peak or a secondary peak eluting just before/after my main analyte. What is happening? A: This is the hallmark of E→Z photoisomerization. Cinnamic acid derivatives undergo a structural shift when exposed to light, converting your (2E) isomer into the (2Z) isomer[3]. Solution: Immediately discard the current sample batch. Prepare fresh samples using strictly amber glassware and amber HPLC vials. Ensure your autosampler compartment is opaque or shielded from ambient laboratory lighting.

Q: My peak shape is asymmetrical, exhibiting severe tailing ( Tf>2.0 ). How do I fix this? A: Peak tailing for this compound is almost exclusively caused by secondary interactions. Either your mobile phase pH is too high (allowing the carboxylic acid to ionize), or your column has exposed active silanols[1]. Solution: Verify the pH of Mobile Phase A is ≤3.0 . If you are using a simple water/acetonitrile gradient without an acidic modifier, add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). If the issue persists, switch to a heavily end-capped or sterically protected C18 column designed for acidic compounds.

Q: Retention times are shifting progressively earlier with each injection. Why? A: This indicates a loss of stationary phase equilibrium, often due to inadequate buffering or column overloading. Solution: Ensure you are allowing at least 5 column volumes (approx. 5 minutes at 1 mL/min) of re-equilibration time at the end of your gradient (as shown in Table 1). Also, verify your column oven is actively maintaining 30°C, as temperature fluctuations directly impact hydrophobic retention.

SECTION 4: Visual Workflows

Caption: HPLC method optimization workflow for cinnamic acid derivatives.

Caption: Logical pathway of (2E) to (2Z) photoisomerization and the protective workflow.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

-